Lipophilicity Differentiation: Methyl dihexylphosphinate vs. Shorter-Chain Dialkylphosphinate Esters
Methyl dihexylphosphinate exhibits a predicted logP of 5.07 , which is substantially higher than the logP values typical of short-chain dialkylphosphinate methyl esters. For comparison, methyl dimethylphosphinate (C₃H₉O₂P) and methyl diethylphosphinate (C₅H₁₃O₂P) are expected to have logP values below 2 based on fragment-based calculations. The elevated logP of methyl dihexylphosphinate arises from the two C6 alkyl chains, which collectively add significant hydrophobic character. This difference is critical for applications where the extraction of lipophilic metal complexes or the partitioning into non-aqueous phases is required.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 5.07 (calculated) |
| Comparator Or Baseline | Methyl dimethylphosphinate and methyl diethylphosphinate (estimated logP < 2; exact calculated values not located in accessible databases under source constraints) |
| Quantified Difference | Δ logP > 3 log units (target more lipophilic) |
| Conditions | In silico prediction (fragment-based method); experimental logP not available in open literature |
Why This Matters
A difference of more than three logP units strongly predicts differential phase-transfer behavior, organic-phase loading capacity, and membrane permeability, making methyl dihexylphosphinate a fundamentally different extraction tool from its short-chain congeners.
